Rosoxacin
Overview
Description
Scientific Research Applications
Rosoxacin has a broad spectrum of applications in scientific research, including:
Mechanism of Action
Target of Action
Rosoxacin primarily targets two bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
this compound inhibits the action of DNA gyrase and topoisomerase IV . DNA gyrase is responsible for the supercoiling and uncoiling of bacterial DNA, processes necessary for replication and transcription . By binding to these enzymes, this compound prevents the untwisting required to replicate one DNA double helix into two .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication, transcription, repair, and recombination . This disruption prevents the bacteria from multiplying and leads to their eventual death, thereby exerting its antibacterial effect .
Pharmacokinetics
It is known that this compound is orally administered and is widely distributed throughout the body and various biological tissues . The tissue concentrations usually exceed serum concentrations . Approximately 60% of an oral dose is excreted in the urine within 24 hours in its original form .
Result of Action
The result of this compound’s action is the effective treatment of bacterial infections. It is particularly effective against penicillin-resistant strains . It has been used for the treatment of urinary tract infections and certain sexually transmitted diseases .
Action Environment
The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug-drug interactions . Additionally, patient-specific factors such as age, renal function, and overall health status can also influence the drug’s action and efficacy .
Safety and Hazards
Future Directions
While Rosoxacin is not available in the United States , it has been identified as a specific inhibitor for IRAK1 and found to be effective in treating EAH . This suggests potential future directions for the use of this compound in medical research .
Relevant Papers
There are 69 publications related to this compound . One of the papers discusses the efficacy and safety of a single 300-mg oral dose of this compound for the treatment of uncomplicated anogenital Neisseria gonorrhoeae infections .
Biochemical Analysis
Biochemical Properties
Rosoxacin is a nonfluorinated quinolone antibiotic . It interacts with enzymes such as DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . The nature of these interactions involves the binding and inhibition of these enzymes, thereby blocking bacterial DNA replication .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. By inhibiting key enzymes involved in DNA replication, it disrupts the normal cellular processes of these bacteria . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism, all of which are disrupted due to the inability of the bacteria to replicate their DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of DNA gyrase and topoisomerase IV . These enzymes are required for the untwisting of the DNA double helix, a necessary step in DNA replication . By inhibiting these enzymes, this compound prevents the replication of bacterial DNA, thereby exerting its antibacterial effects .
Preparation Methods
The synthesis of Rosoxacin begins with a modified Hantzsch pyridine synthesis. The key components include ammonium acetate, two equivalents of methyl propiolate, and one equivalent of 3-nitrobenzaldehyde . The resulting dihydropyridine is oxidized with nitric acid, followed by saponification, decarboxylation, and reduction of the nitro group with iron and hydrochloric acid to yield aniline . This aniline undergoes the classic Gould-Jacobs reaction with methoxymethylenemalonate ester to form the 4-hydroxyquinoline ring. Finally, alkylation with ethyl iodide and saponification of the ester completes the synthesis of this compound .
Chemical Reactions Analysis
Rosoxacin undergoes various chemical reactions, including:
Oxidation: The dihydropyridine intermediate is oxidized using nitric acid.
Reduction: The nitro group is reduced using iron and hydrochloric acid.
Substitution: The aniline intermediate undergoes substitution reactions to form the 4-hydroxyquinoline ring.
Common reagents used in these reactions include nitric acid, iron, hydrochloric acid, and methoxymethylenemalonate ester . The major products formed from these reactions are intermediates leading to the final this compound compound .
Comparison with Similar Compounds
Rosoxacin is part of the quinolone class of antibiotics, which includes other compounds such as nalidixic acid, ciprofloxacin, and levofloxacin . Compared to these compounds, this compound is unique in its structure and specific applications. For instance:
Nalidixic Acid: Another first-generation quinolone, primarily used for urinary tract infections.
Ciprofloxacin: A second-generation fluoroquinolone with a broader spectrum of activity.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
This compound’s uniqueness lies in its specific structure and its development as one of the earlier quinolone antibiotics .
Properties
IUPAC Name |
1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-19-10-14(17(21)22)16(20)13-4-3-12(9-15(13)19)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPZXDSZHPDXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193091 | |
Record name | Rosoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.02e-01 g/L | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Rosoxacin binds to and inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40034-42-2 | |
Record name | Rosoxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40034-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosoxacin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | ROSOXACIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Rosoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rosoxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ROSOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y1OT3J4NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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